![molecular formula C12H11N3O B7541535 6-[Furan-2-ylmethyl(methyl)amino]pyridine-3-carbonitrile](/img/structure/B7541535.png)
6-[Furan-2-ylmethyl(methyl)amino]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[Furan-2-ylmethyl(methyl)amino]pyridine-3-carbonitrile, also known as Fura-2-AM, is a highly specific fluorescent probe used for the measurement of intracellular calcium concentration. It is widely used in scientific research for studying the mechanism of action of various drugs, the role of calcium signaling in cellular processes, and the pathophysiology of various diseases.
Aplicaciones Científicas De Investigación
6-[Furan-2-ylmethyl(methyl)amino]pyridine-3-carbonitrile is a highly specific fluorescent probe used for the measurement of intracellular calcium concentration. It is widely used in scientific research for studying the mechanism of action of various drugs, the role of calcium signaling in cellular processes, and the pathophysiology of various diseases. This compound is used in a variety of scientific research applications, including:
1. Calcium imaging: this compound is used to measure intracellular calcium concentration in various cell types, including neurons, muscle cells, and immune cells.
2. Drug discovery: this compound is used to screen for drugs that modulate calcium signaling pathways.
3. Disease research: this compound is used to study the role of calcium signaling in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Mecanismo De Acción
6-[Furan-2-ylmethyl(methyl)amino]pyridine-3-carbonitrile is a calcium-sensitive fluorescent dye. It is a membrane-permeable ester that is converted to the active form, Fura-2, by intracellular esterases. Fura-2 binds to calcium ions with high affinity and undergoes a conformational change that results in a shift in its excitation wavelength. This shift can be detected using a fluorescence microscope, and the intensity of the fluorescence is proportional to the intracellular calcium concentration.
Biochemical and Physiological Effects:
This compound has been shown to have no significant biochemical or physiological effects on cells. It is a non-toxic dye that does not alter cell viability or function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-[Furan-2-ylmethyl(methyl)amino]pyridine-3-carbonitrile has several advantages for lab experiments, including:
1. High specificity: this compound is highly specific for calcium ions and does not interfere with other cellular processes.
2. High sensitivity: this compound can detect changes in intracellular calcium concentration as small as 0.1 μM.
3. Non-toxic: this compound is a non-toxic dye that does not alter cell viability or function.
However, this compound also has some limitations for lab experiments, including:
1. Limited tissue penetration: this compound is a membrane-permeable ester that can only penetrate cells with intact membranes.
2. Limited dynamic range: this compound has a limited dynamic range and cannot detect calcium concentrations above 1 μM.
3. Limited applicability: this compound is only applicable for the measurement of intracellular calcium concentration and cannot be used for other cellular processes.
Direcciones Futuras
There are several future directions for the use of 6-[Furan-2-ylmethyl(methyl)amino]pyridine-3-carbonitrile in scientific research, including:
1. Development of new fluorescent probes: There is a need for the development of new fluorescent probes that can detect other cellular processes with high specificity and sensitivity.
2. Application in new disease models: this compound can be applied in new disease models to study the role of calcium signaling in the pathophysiology of various diseases.
3. Integration with other imaging techniques: this compound can be integrated with other imaging techniques, such as confocal microscopy and two-photon microscopy, to provide more detailed information about cellular processes.
In conclusion, this compound is a highly specific fluorescent probe used for the measurement of intracellular calcium concentration. It has several advantages for lab experiments, including high specificity, high sensitivity, and non-toxicity. However, it also has some limitations, including limited tissue penetration, limited dynamic range, and limited applicability. There are several future directions for the use of this compound in scientific research, including the development of new fluorescent probes, application in new disease models, and integration with other imaging techniques.
Métodos De Síntesis
6-[Furan-2-ylmethyl(methyl)amino]pyridine-3-carbonitrile can be synthesized by the reaction of 6-bromo-2-chloromethylpyridine-3-carbonitrile with furfurylamine and methylamine in the presence of a base such as potassium carbonate. The reaction yields this compound as a yellow solid, which can be purified by column chromatography.
Propiedades
IUPAC Name |
6-[furan-2-ylmethyl(methyl)amino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-15(9-11-3-2-6-16-11)12-5-4-10(7-13)8-14-12/h2-6,8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQPKDXQJXWWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]butanoic acid](/img/structure/B7541453.png)
![3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7541460.png)

![2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid](/img/structure/B7541477.png)
![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]ethanol](/img/structure/B7541484.png)
![3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7541495.png)


![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethoxy]benzonitrile](/img/structure/B7541509.png)
![Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B7541510.png)

![4-Fluoro-3-[[methyl(thiophen-2-ylmethyl)amino]methyl]benzonitrile](/img/structure/B7541533.png)
![2-[4-[2-(Benzylamino)-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7541540.png)
